Curan
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H26N2 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(1S,9S,10R,11S,12S,17S)-12-ethyl-10-methyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-triene |
InChI |
InChI=1S/C19H26N2/c1-3-13-11-21-9-8-19-15-6-4-5-7-16(15)20-18(19)12(2)14(13)10-17(19)21/h4-7,12-14,17-18,20H,3,8-11H2,1-2H3/t12-,13-,14-,17+,18+,19-/m1/s1 |
InChI Key |
KNZUAMRYQXIWSR-RUAUHYFQSA-N |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1[C@H]([C@@H]3NC5=CC=CC=C45)C |
Canonical SMILES |
CCC1CN2CCC34C2CC1C(C3NC5=CC=CC=C45)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Curan Type Compounds
Total Synthesis Approaches to the Curan Skeleton
A general and versatile strategy for assembling the pentacyclic this compound skeleton commences from 2-allyl-2-(2-nitrophenyl)-1,3-cyclohexanedione, which serves as a precursor to the pivotal intermediate, 3a-(2-nitrophenyl)hexahydroindol-4-one. acs.org From this common intermediate, several distinct methods have been successfully applied to forge the crucial bridged piperidine (B6355638) D ring, showcasing the ingenuity of modern synthetic chemistry. acs.orgresearchgate.net
Cascade Radical Cyclization Techniques in this compound Synthesis
Radical cascade reactions have emerged as a powerful tool for the rapid construction of complex molecular architectures, and their application in the synthesis of the this compound skeleton has proven highly effective. nih.govresearchgate.net These reactions often proceed with high functional group tolerance and can be initiated under mild conditions. sci-hub.se In the context of this compound synthesis, radical cyclizations can be employed to form the characteristic bridged ring systems in a highly stereoselective manner. researchgate.net The power of these cascades lies in their ability to form multiple carbon-carbon bonds in a single, efficient step. nih.gov20.210.105 A key strategy involves the use of a tin-free method where vinyl radicals are generated via visible-light-promoted photocatalysis, leading to the formation of substituted indolines, which are valuable precursors for alkaloids. researchgate.net
One notable approach involves an intramolecular Giese reaction on a cyclopentenone intermediate, which establishes the bridged cycle with excellent diastereoselectivity. researchgate.net This selectivity is often rationalized by Density Functional Theory (DFT) calculations, which can predict the energetically favorable pathway for the hydrogen atom transfer process. researchgate.net The versatility of radical cyclizations makes them a cornerstone in the synthesis of not only this compound alkaloids but also a wide range of other polycyclic natural products. sioc-journal.cn
Intramolecular Michael-Type Conjugate Additions
The intramolecular Michael-type conjugate addition represents another key strategy for the closure of the piperidine D ring in the synthesis of the this compound skeleton. acs.orgresearchgate.net This type of reaction involves the addition of a nucleophile to an electron-deficient double or triple bond, a fundamental carbon-carbon bond-forming process. beilstein-journals.orglibretexts.org In the synthesis of this compound alkaloids, this approach has been successfully utilized starting from the common intermediate 3a-(2-nitrophenyl)hexahydroindol-4-one. acs.orgresearchgate.net
While direct intramolecular Michael additions have been explored, sometimes they can be challenging due to conformational constraints. chemrxiv.org In such cases, an alternative intermolecular approach has been devised. This involves the diastereoselective 1,4-addition of a functionalized vinyl lithium reagent to a 2-indolyl acrylate (B77674) moiety, followed by an intramolecular nucleophilic substitution to complete the D ring. chemrxiv.org The success of these conjugate addition reactions is often dependent on the nature of the nucleophile and the Michael acceptor, with highly acidic enolate donors generally providing the best results. libretexts.org
Ni(COD)2-Promoted Biscyclization Strategies
A particularly elegant and efficient method for constructing the this compound framework involves a Ni(COD)2-promoted biscyclization. acs.orgresearchgate.net This powerful reaction assembles both the B and D rings of the pentacyclic system in a single synthetic step, significantly streamlining the synthetic sequence. acs.orgresearchgate.net Starting from the same pivotal intermediate, 3a-(2-nitrophenyl)hexahydroindol-4-one, this nickel-mediated process offers a convergent approach to the core structure. acs.orgresearchgate.net The use of transition metal catalysts, such as [Ni(cod)2], has become increasingly prevalent in the synthesis of complex natural products, enabling transformations that are difficult to achieve through traditional methods. researchgate.net This strategy has been successfully applied in the total synthesis of (±)-aspidophylline A, where a [Ni(cod)2]-mediated cyclization was used to install the bridging piperidine ring. researchgate.net
Intramolecular Cyclization of Enone-Propargylic Silane (B1218182) Systems
The intramolecular cyclization of enone-propargylic silane systems provides another distinct pathway to the this compound skeleton. acs.orgresearchgate.net This method also utilizes the common intermediate 3a-(2-nitrophenyl)hexahydroindol-4-one and has been successfully extended to the enantiospecific synthesis of (−)-tubifolidine. acs.org The regiochemical outcome of the cyclization of allyl- and prop-2-ynyl-silanes to enones is dependent on the terminal group, with the prop-2-ynylsilane favoring a 1,4-addition. rsc.org These cyclizations are typically carried out at low temperatures using Lewis acids such as ethylaluminum dichloride (EtAlCl2) or titanium tetrachloride (TiCl4). rsc.org
Bischler-Napieralski and Homo-Mannich Sequences for this compound Alkaloids
A more recent and innovative approach to the synthesis of related sarpagine (B1680780) alkaloids, which share structural similarities with the this compound family, involves a sequence of Bischler-Napieralski and homo-Mannich reactions. dntb.gov.uaresearchgate.netspringernature.com This protecting-group-free, redox-economic strategy provides a four-step access to the tetracyclic core from L-tryptophan esters. dntb.gov.uaresearchgate.net The Bischler-Napieralski reaction, a classical method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline ring systems, is used to generate an imine intermediate. uct.ac.za This is followed by a homo-Mannich reaction of a cyclopropanol (B106826) with the in-situ generated imine. dntb.gov.uaresearchgate.net This sequence has enabled the diversified synthesis of a range of sarpagine alkaloids and their analogues. dntb.gov.uaspringernature.com A related Tf2O-mediated Bischler-Napieralski reaction has also been featured in the total synthesis of (±)-vinoxine, demonstrating the continued utility of this classic transformation in modern alkaloid synthesis. researchgate.net
Semisynthesis and Derivatization of this compound-Type Compounds
Beyond total synthesis, semisynthesis and derivatization play a crucial role in accessing analogues of this compound-type compounds for further biological evaluation. These approaches often start from naturally occurring alkaloids or advanced synthetic intermediates. The derivatization of these complex scaffolds allows for the exploration of structure-activity relationships and the optimization of desired properties.
While specific examples of semisynthesis and derivatization focused solely on the "this compound" parent compound are not extensively detailed in the provided search results, the principles of these strategies are well-established in natural product chemistry. ru.nlresearchgate.netsmbstcollege.com For instance, the semisynthesis of abrusoside A methyl ester involved the protection of a carboxylic acid group followed by glycosylation. acs.org Such strategies could be conceptually applied to this compound alkaloids, modifying peripheral functional groups to generate a library of new compounds. The development of new synthetic methods, such as those for selective derivatization, is a continuing area of research. ru.nlamazonaws.com
Synthesis of this compound-17-al Derivatives
This compound-17-al derivatives are characterized by an aldehyde functional group at the C-17 position of the this compound skeleton. The this compound framework itself is a type of triterpenoid (B12794562), a large and diverse class of natural products built from isoprene (B109036) units. ontosight.ai The synthesis of these aldehyde derivatives is a key area of research, as the aldehyde group serves as a versatile handle for further chemical modifications.
The development of efficient synthetic routes is crucial for accessing sufficient quantities of these compounds for further study. ontosight.ai While specific, detailed synthetic pathways for this compound-17-al derivatives like this compound-17-al, 2,16,19,20-tetradehydro-, (19E)- and its stereoisomers are not extensively documented in publicly available literature, general methods for the introduction of aldehyde functionalities into complex molecules are applicable. ontosight.ai These often involve the controlled oxidation of a primary alcohol at the corresponding position. Further research is necessary to fully elucidate the most effective synthetic strategies and to understand the unique chemical properties conferred by the tetradehydro modifications and the specific stereochemistry of the double bond at the C-19 position. ontosight.ai
Synthetic Routes to this compound-17-oic Acid Esters
This compound-17-oic acid esters, particularly methyl esters, are another important class of this compound derivatives. Some of these compounds have been identified in natural sources. For instance, this compound-17-oic acid, 2,16-didehydro-20-hydroxy-, methyl ester has been detected in the leaf extracts of Costus pictus. researchgate.net Similarly, this compound-17-oic acid, 2,16-didehydro-19,20-dihydroxy-, methyl ester, (19S)- (also known as Compactinervine) is a known natural product found in organisms such as Aspidosperma pyrifolium and Alstonia yunnanensis. nih.gov
The synthesis of these esters typically involves multi-step chemical reactions. ontosight.ai General strategies often rely on the construction of the complex this compound backbone from simpler precursor molecules. Key reactions in such synthetic sequences can include condensation reactions and aldol (B89426) reactions to form new carbon-carbon bonds, followed by selective oxidation or reduction steps to install the desired functional groups with the correct stereochemistry. ontosight.ai For example, the synthesis of (19E)-2,16,19,20-tetradehydro-18-hydroxythis compound-17-oic acid, methyl ester, a synthetic curcumanoid derivative, follows such a multi-step approach. ontosight.ai The major challenge in these syntheses is often controlling the stereochemistry at multiple chiral centers within the molecule.
| Compound Name | Natural Source(s) / Synthetic | Key Structural Features |
| This compound-17-oic acid, 2,16-didehydro-20-hydroxy-, methyl ester | Costus pictus | Didehydro, Hydroxy at C-20, Methyl ester |
| This compound-17-oic acid, 2,16-didehydro-19,20-dihydroxy-, methyl ester, (19S)- | Aspidosperma pyrifolium, Alstonia yunnanensis | Didehydro, Dihydroxy at C-19/20, (19S)-Stereochem |
| (19E)-2,16,19,20-Tetradehydro-18-hydroxythis compound-17-oic acid, methyl ester | Synthetic | Tetradehydro, Hydroxy at C-18, (19E)-Stereochem |
Exploration of Structural Modifications and Analogues
The synthesis of structural analogues of complex natural products is a powerful strategy for probing structure-activity relationships (SAR) and developing new therapeutic leads. In the context of this compound-related compounds, such as the antimitotic agent curacin A, extensive research has been conducted to create structurally simplified or modified analogues. acs.org
These explorations aim to address liabilities in the parent natural product, such as chemical instability or high lipophilicity, which can hinder drug development. acs.org Synthetic efforts have focused on several key areas:
Heterocyclic Replacements: SAR analyses have shown that traditional heterocyclic replacements for certain parts of the molecule, like the thiazoline (B8809763) ring in curacin A, can lead to a lack of activity. acs.orgnih.gov
Core Geometry: The geometry of double bonds within the core structure can be critical for biological activity. For example, establishing the significance of the (Z)-alkene geometry at certain positions was a key finding in curacin A studies. nih.gov
Novel Bioisosteres: To improve properties, novel bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—are designed. A notable example is the development of an oxime analogue that served as a bioisostere for a (Z)-alkene group, resulting in a less lipophilic compound that retained potent activity. nih.gov
Side Chain Analogues: Modifications to lipophilic side chains are also explored. For instance, a Charette asymmetric cyclopropanation was used as a key step to build a bis-cyclopropane analogue of the curacin A side chain. acs.org
These synthetic explorations provide valuable insights into the essential structural features required for the biological function of this compound-type compounds and guide the design of new analogues with improved properties.
Chemoenzymatic and Biocatalytic Approaches to this compound-Type Scaffolds
Modern synthetic chemistry increasingly integrates biocatalysis to construct complex molecules with high precision and efficiency. nih.govmdpi.com Chemoenzymatic synthesis, which combines the strengths of chemical and enzymatic catalysis, offers an attractive alternative to purely chemical routes for building intricate scaffolds like that of this compound. mdpi.comchemrxiv.org
Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity), often functioning under mild, aqueous conditions. chemrxiv.org This can eliminate the need for cumbersome protection-deprotection steps that are common in traditional organic synthesis. acs.org Several biocatalytic strategies are relevant to the synthesis of this compound-type compounds:
Late-Stage C-H Oxidation: Enzymes, particularly cytochrome P450 monooxygenases, can perform highly specific C-H oxidation reactions on complex scaffolds. nih.govnih.gov This allows for the introduction of hydroxyl groups at specific positions late in a synthetic sequence, a powerful tool for creating a diverse range of oxidized analogues. nih.gov
Stereoselective Reductions: Ketoreductases (KREDs) can be used for the highly diastereoselective reduction of ketone functionalities to produce specific alcohol stereoisomers, which is critical for building the chiral centers found in natural products. mdpi.com
Enzymatic Cascades: Multiple enzymatic steps can be combined in a one-pot cascade reaction, sometimes with chemical steps interspersed, to build up molecular complexity rapidly. nih.govchemrxiv.org This approach has been used to synthesize various natural product scaffolds and could be applied to this compound precursors. chemrxiv.org
Scaffold Assembly: Enzymes like aldolases and transaminases are used to form key C-C and C-N bonds, respectively, providing chiral building blocks for more complex structures. chemrxiv.orgrsc.org
The development of modular chemoenzymatic approaches, where different enzymes can be used to modify a common intermediate, provides a powerful platform for the family-level synthesis of natural products and their analogues. nih.gov
Green Chemistry Principles in this compound-Type Compound Synthesis
The synthesis of complex molecules like pharmaceuticals and natural products has traditionally generated significant chemical waste. pnas.org Green chemistry seeks to address this by designing chemical processes that are more environmentally benign. pnas.orgresearchgate.net The principles of green chemistry are highly relevant to the development of sustainable synthetic routes for this compound-type compounds.
Key principles include:
Waste Prevention: It is better to prevent waste than to treat it after it has been created. This principle prioritizes reaction efficiency in a way that goes beyond just chemical yield. acs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like additions and rearrangements are preferred over substitutions and eliminations, which generate by-products. acs.org
Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided. Each protection and deprotection step adds reagents and generates waste. acs.org
Biocatalytic and chemoenzymatic approaches (as discussed in 2.3) align well with these principles. Enzymes are highly specific, often eliminating the need for protecting groups. acs.org They typically operate in water at ambient temperature and pressure, reducing energy consumption and the need for volatile organic solvents. chemrxiv.org By designing synthetic pathways that incorporate enzymatic steps and prioritize atom economy, the synthesis of this compound-type compounds can be made significantly more sustainable. pnas.org
Advanced Structural Elucidation of Curan and Its Derivatives
Spectroscopic Techniques for Curan Skeleton Determination
Spectroscopic methods are indispensable tools in the initial stages of structural analysis, providing crucial insights into the functional groups present and the connectivity of atoms within the this compound skeleton.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the atomic structure and composition of organic molecules. measurlabs.comazolifesciences.com It provides detailed information about the type, quantity, and arrangement of atoms within a molecule. measurlabs.com For the structural analysis of this compound and its derivatives, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. measurlabs.comnih.govanu.edu.auanu.edu.au
Typically, 1D NMR spectra, such as 1H NMR and 13C NMR, provide initial information on the different types of hydrogen and carbon atoms present and their chemical environments. azolifesciences.com Chemical shifts (δ) in NMR spectra are highly sensitive to the electronic environment of the nuclei, indicating the presence of nearby functional groups or electronegative atoms. azolifesciences.comwikipedia.org Coupling constants (J values) in 1H NMR reveal the connectivity and spatial relationship between neighboring protons. azolifesciences.comwikipedia.org
For more complex structures like this compound, 2D NMR techniques are essential for establishing through-bond and through-space correlations. measurlabs.comnih.gov Experiments such as Correlation Spectroscopy (COSY) identify coupled protons, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate proton and carbon signals, revealing direct C-H bonds (HSQC) and longer-range C-H couplings (HMBC). measurlabs.com These correlations are critical for piecing together the carbon framework and the placement of substituents on the this compound core. nih.gov
NMR spectroscopy can also provide information regarding the stereochemistry and conformation of molecules. wikipedia.org While specific NMR data for the core this compound structure (CID 9548844) is not detailed in the provided snippets, these general principles apply to its structural elucidation, as NMR is considered the gold standard for small organic molecule structure determination. azolifesciences.com
An illustrative example of the type of data obtained from NMR for a hypothetical organic compound is shown below:
| Spectrum | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment (Illustrative) |
| 1H NMR | 1H | 0.85 | t | 7.2 | -CH3 |
| 1.2-1.4 | m | - | -(CH2)n- | ||
| 2.30 | t | 7.5 | -CH2C=O | ||
| 7.0-7.5 | m | - | Aromatic protons | ||
| 13C NMR | 13C | 14.0 | - | - | CH3 |
| 22.5 | - | - | CH2 | ||
| 35.1 | - | - | CH2C=O | ||
| 125-135 | - | - | Aromatic carbons | ||
| HSQC | 1H - 13C | (δH, δC) | - | - | Direct C-H correlations |
| HMBC | 1H - 13C | (δH, δC) | - | - | Long-range C-H correlations |
Mass Spectrometry (MS) Applications in this compound Compound Characterization
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments. nih.gov It is widely used for the identification and characterization of organic compounds, including natural products and metabolites. nih.govresearchgate.nettaylorandfrancis.comnih.gov
For this compound and its derivatives, MS provides the molecular ion peak, which gives the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the calculation of the elemental composition. Fragmentation patterns observed in the mass spectrum, generated by the dissociation of the molecular ion, provide structural information about the molecule by indicating the presence of specific substructures and the ways in which the molecule breaks apart. nih.gov
Different ionization techniques, such as Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI), can be used depending on the properties of the this compound derivative. nih.gov EI is often used for volatile or semi-volatile compounds and typically produces characteristic fragmentation patterns. ESI and MALDI are softer ionization techniques often used for larger or more polar molecules, yielding primarily molecular ion information. nih.gov
Some studies have utilized Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound-17-oic acid derivatives found in natural extracts. researchgate.netresearchgate.net This hyphenated technique separates components of a mixture by GC before they are introduced into the MS, allowing for the identification of individual compounds within a complex sample based on their retention times and mass spectra. researchgate.nettaylorandfrancis.comresearchgate.netintertek.com
An illustrative example of MS data for a hypothetical compound:
| m/z Ratio | Relative Abundance (%) | Interpretation (Illustrative) |
| 294 | 100 | Molecular ion [M]+ |
| 279 | 45 | [M - CH3]+ |
| 251 | 30 | [M - C3H7]+ |
| 136 | 60 | Fragment ion |
Infrared (IR) Spectroscopy for Functional Group Identification in this compound Structures
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present within a molecule. anu.edu.auanu.edu.auspecac.comtutorchase.comlibretexts.orgyoutube.com It works by measuring the absorption of infrared radiation by a sample, which causes specific bonds to vibrate at characteristic frequencies. specac.comtutorchase.comyoutube.com These absorption frequencies are unique to different functional groups, providing a "fingerprint" that aids in identification. specac.comtutorchase.com
The IR spectrum of this compound and its derivatives would show characteristic absorption bands corresponding to the vibrations of bonds such as C-H, C=C, C=O, O-H, and N-H, if present in the structure. specac.comlibretexts.orgyoutube.com For example, a strong absorption around 1700 cm-1 would indicate the presence of a carbonyl group (C=O), while a broad band between 3200-3550 cm-1 could suggest the presence of hydroxyl (O-H) or N-H stretching vibrations. specac.comlibretexts.orgyoutube.com
The region below 1500 cm-1 in the IR spectrum is known as the "fingerprint region." specac.comlibretexts.org This region is complex but unique to each molecule, providing additional confirmation of the compound's identity by comparison with reference spectra. specac.comlibretexts.org While IR alone may not fully elucidate a complex structure, it provides essential information about the functional groups present, which is crucial for interpreting data from other spectroscopic techniques.
An illustrative table of characteristic IR absorption frequencies for common functional groups:
| Functional Group | Bond Type | Approximate Absorption Frequency (cm-1) | Intensity (Typical) |
| Alkanes | C-H | 2850-3000 | Medium to Strong |
| Alkenes | C=C | 1620-1680 | Medium to Weak |
| Alkynes | C≡C | 2100-2260 | Medium to Weak |
| Carbonyls | C=O | 1700-1750 | Strong |
| Alcohols | O-H | 3200-3550 | Strong, Broad |
| Carboxylic Acids | O-H | 2500-3300 | Strong, Very Broad |
| Amines | N-H | 3300-3500 | Medium to Strong |
| Nitriles | C≡N | 2100-2260 | Medium |
X-ray Crystallography for Absolute Structure Determination of this compound-Type Compounds
X-ray Crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of crystalline compounds at high resolution. anu.edu.aucrelux.comwikipedia.orgamazon.comamazon.comnih.gov It provides precise information about the positions of atoms, bond lengths, bond angles, and torsional angles, as well as the absolute configuration (stereochemistry) of chiral molecules. wikipedia.org
The technique requires obtaining a high-quality single crystal of the this compound derivative. wikipedia.org When a beam of X-rays is directed at the crystal, it diffracts in a specific pattern determined by the arrangement of atoms in the crystal lattice. wikipedia.org By measuring the angles and intensities of the diffracted X-rays, a crystallographer can computationally reconstruct a 3D electron density map of the molecule, from which the atomic positions and thus the molecular structure are determined. wikipedia.org
X-ray crystallography is particularly powerful for confirming structures deduced from other spectroscopic methods and for unequivocally determining the stereochemistry, which can be challenging by NMR alone, especially for complex molecules. wikipedia.org While specific X-ray crystallographic data for the core this compound structure (CID 9548844) is not provided in the search results, the technique is routinely applied to determine the absolute structure of complex organic molecules and natural products, including analogues of known compounds. mdpi.com
Chromatographic Methods for Isolation and Purity Assessment (e.g., GC-MS, HPLC-MS for this compound derivatives)
Chromatographic methods are essential for the isolation and purification of this compound and its derivatives from complex mixtures, such as natural extracts or reaction mixtures, and for assessing their purity. updatepublishing.commasterorganicchemistry.commoravek.combio-rad.comnih.gov These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase. moravek.combio-rad.com
Common chromatographic techniques used in the study of organic compounds include Column Chromatography, Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). updatepublishing.commasterorganicchemistry.com For complex samples or for online identification, chromatographic methods are often coupled with Mass Spectrometry (MS), resulting in techniques like GC-MS and HPLC-MS. researchgate.nettaylorandfrancis.comresearchgate.netintertek.com
GC-MS is particularly useful for separating and identifying volatile or semi-volatile this compound derivatives. researchgate.netresearchgate.net HPLC-MS is widely used for separating and analyzing a broader range of this compound derivatives, including less volatile or more polar compounds. taylorandfrancis.comintertek.com The separation achieved by chromatography allows for the analysis of individual components by MS, providing their molecular weight and fragmentation pattern. researchgate.nettaylorandfrancis.comresearchgate.netintertek.com
Purity assessment is typically performed using analytical chromatography, such as HPLC or GC. A pure compound will ideally show a single peak in the chromatogram under optimized conditions. updatepublishing.com The peak area or height can be used to quantify the amount of the compound and identify the presence of impurities. updatepublishing.com Multiple chromatographic steps may be required to achieve sufficient purity for structural elucidation by techniques like NMR or X-ray crystallography. nih.gov
Mechanistic Research of Curan Type Compounds in Biochemical Systems in Vitro Focus
Elucidation of Molecular Interaction Profiles
Understanding how Curan-type compounds interact with biological macromolecules is fundamental to defining their potential roles in biochemical systems. In vitro studies provide controlled environments to dissect these molecular interactions, including binding to proteins and receptors.
Protein-Ligand Binding Studies with this compound Derivatives
In vitro protein-ligand binding studies are essential for identifying direct molecular targets of this compound derivatives. These studies typically involve incubating the compound with a target protein and measuring the binding affinity and kinetics. While specific detailed studies on this compound derivatives are not extensively documented in the provided search results, research on other alkaloid classes highlights the methodologies and significance of such investigations mdpi.commdpi.comelifesciences.orgnih.govmdpi.commdpi.commdpi.complos.org.
For instance, studies on other alkaloids have identified specific protein interactions. An alkaloid-binding globulin (ABG), a member of the serpin family, has been identified as a principal alkaloid-binding molecule in the plasma of poison frogs, demonstrating the capacity of proteins to sequester and regulate the bioavailability of alkaloids in vitro nsf.gov. Techniques like equilibrium dialysis and LC-MS/MS detection are employed to determine the unbound fraction of compounds and assess plasma protein binding mdpi.comelifesciences.orgplos.org. Fluorescence-based methods, such as fluorescence polarization, are also utilized to study interactions between small molecules and proteins in solution mdpi.com.
These studies, applied to this compound derivatives, would aim to identify specific proteins or protein classes that these compounds bind to, providing insights into potential downstream effects. The strength and specificity of these interactions, often quantified by dissociation constants (Kd), are key parameters determined in such in vitro binding assays.
Enzyme Inhibition and Activation Mechanisms of this compound-Type Molecules
This compound-type molecules, as with many natural products, can modulate enzyme activity through inhibition or activation. In vitro enzyme assays are critical for characterizing these interactions and determining the kinetic mechanisms involved. Enzyme inhibitors can bind reversibly or irreversibly to an enzyme, affecting its catalytic activity nih.govnih.gov. Reversible inhibition can be further classified into competitive, non-competitive, uncompetitive, and mixed types, depending on the inhibitor's binding site and its effect on substrate binding and catalysis nih.govplos.org. Enzyme activation, or heterotropic positive cooperativity, occurs when the presence of one molecule increases the enzyme's activity towards another substrate nih.govmaxapress.comuni-saarland.de.
While specific in vitro enzyme modulation data for this compound-type compounds were not prominently found, studies on other alkaloid derivatives illustrate these mechanisms. For example, diterpenoid alkaloids have shown competitive inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in vitro, with varying IC50 values depending on the specific compound vanmedjournal.com.
| Compound | Enzyme | IC50 (µM) | Inhibition Type |
| Chitralinine-C | AChE | 11.64 ± 0.08 | Competitive |
| Compound 1 (Diterpenoid Alkaloid) | AChE | 13.86 ± 0.35 | Competitive |
| Compound 2 (Diterpenoid Alkaloid) | AChE | 12.11 ± 0.82 | Competitive |
| Chitralinine-C | BChE | 24.31 ± 0.33 | Competitive |
| Compound 1 (Diterpenoid Alkaloid) | BChE | 28.17 ± 0.92 | Competitive |
| Compound 2 (Diterpenoid Alkaloid) | BChE | 26.35 ± 0.06 | Competitive |
Other studies have investigated the in vitro inhibition of enzymes like monoamine oxidase-A (MAO-A) by thiazolylhydrazine-piperazine derivatives plos.org, catalase by aminoalkanol derivatives nih.gov, and 5-lipoxygenase (5-LOX) by isoxazole (B147169) derivatives fiocruz.br, demonstrating the diverse enzymatic targets that natural compound derivatives can modulate. These studies often involve determining IC50 values and kinetic parameters (e.g., Km, Vmax, Ki) to characterize the potency and mechanism of inhibition plos.orgnih.gov.
Receptor-Ligand Interactions of this compound Skeleton Alkaloids
Receptor interactions are another critical aspect of the molecular pharmacology of alkaloids. In vitro receptor binding assays assess the affinity of a compound for specific receptors, providing insights into potential signaling pathways that might be affected.
Research on other alkaloid classes, such as kratom alkaloids (Mitragynine and 7-hydroxymitragynine), has demonstrated their binding affinity for opioid receptors, particularly the μ-opioid receptor (MOR). These studies utilize techniques like radioligand displacement assays to quantify binding affinities (Ki values).
While direct binding data for this compound skeleton alkaloids to specific receptors were not found in the provided results, the methodologies applied to other alkaloids are relevant. In silico studies, which can precede in vitro validation, have also been used to predict the binding of natural alkaloids to various protein targets, including viral proteins and inflammasome components. These computational approaches can help prioritize potential receptor targets for subsequent in vitro investigation.
Investigating Biochemical Pathway Modulation by this compound Derivatives
Beyond direct molecular interactions, in vitro studies can explore how this compound derivatives influence broader biochemical pathways within cells or reconstituted systems.
Cellular Pathway Interventions (Excluding Direct Clinical Effects)
In vitro studies using cell lines are valuable for investigating how this compound derivatives interfere with cellular pathways, such as those regulating cell growth, survival, and signaling, without assessing direct clinical outcomes. Natural compounds, including some alkaloids and their derivatives, have been shown in vitro to modulate various cellular processes relevant to disease states.
Studies on different natural compounds and their derivatives have demonstrated effects on cell cycle progression, induction of apoptosis (programmed cell death), modulation of autophagy, and intervention in various signaling cascades like NF-κB, Akt, and MAPK pathways mdpi.comsemanticscholar.orgmdpi.comnih.govfiocruz.br. For instance, some chalcone (B49325) derivatives have been shown to exert anticancer effects in vitro by disrupting the cell cycle, inducing apoptosis, and modulating signaling pathways mdpi.com. Organotin(IV) derivatives have also been investigated for their in vitro cytotoxicity and their mechanisms involving the activation of pathways like the p53 pathway, leading to apoptosis or cell cycle arrest in cancer cells semanticscholar.org.
These types of in vitro cellular studies, when applied to this compound derivatives, would involve treating cell lines with the compounds and analyzing changes in key protein expression, phosphorylation status, cellular morphology, and specific pathway markers to understand how these compounds perturb cellular homeostasis.
Due to the limitations of the available public scientific literature specifically detailing mechanistic research and comprehensive structure-activity relationship (SAR) studies focused solely on the chemical compound this compound (PubChem CID 9548844) or a defined "this compound-type scaffold" within in vitro biochemical systems, and particularly concerning positional/stereochemical influence and derivatization effects on biological modulatory capacity, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and content requirements.
The available information confirms the existence of this compound with PubChem CID 9548844 and molecular formula C19H26N2 nih.govscitoys.com. Other related compounds, such as this compound-17-oic acid derivatives, are also listed in databases chem960.comuni-freiburg.de. However, extensive published research specifically investigating the in vitro biochemical mechanisms and detailed SAR studies (including positional/stereochemical effects and derivatization impacts on activity) for this particular compound or a class explicitly defined as "this compound-type compounds" in the manner requested does not appear to be readily accessible in the public domain through standard scientific database searches.
General principles of Structure-Activity Relationship (SAR) studies involve examining how modifications to a molecule's chemical structure affect its biological activity wikipedia.orgoncodesign-services.compharmacologymentor.comgardp.orgcollaborativedrug.com. This includes investigating the influence of positional and stereochemical variations on molecular recognition and binding to biological targets rsc.orgmdpi.comdur.ac.uknumberanalytics.comnih.gov, as well as the effects of derivatization on a compound's biological modulatory capacity nih.govclemson.edunih.govresearchgate.net. These principles are widely applied in medicinal chemistry and drug discovery for various compound classes mdpi.comacs.orgresearchgate.netresearchgate.netacs.org. However, applying these general concepts to this compound without specific experimental data on its interactions and modified structures would be speculative and fall outside the scope of providing scientifically accurate content based on detailed research findings for this compound.
Consequently, the sections requested in the outline, specifically focusing on detailed mechanistic research (in vitro) and SAR studies for this compound-type compounds (including positional/stereochemical influence and derivatization effects), cannot be populated with specific data tables and detailed research findings pertaining solely to this compound (CID 9548844) based on the current search capabilities and available public information.
Computational and Theoretical Investigations of the Curan Skeleton
Quantum Chemical Studies of Curan and Its Derivatives
Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and conformational landscape of molecules like this compound and its derivatives. uotechnology.edu.iqinformaticsjournals.co.inias.ac.inmdpi.comchemrxiv.org These methods solve the electronic Schrödinger equation to provide detailed information about the distribution of electrons within a molecule.
Electronic Structure and Reactivity Predictions
Studies on electronic structure using quantum chemistry can predict various properties that influence a molecule's reactivity. These include molecular orbitals (such as HOMO and LUMO), charge distribution, electrostatic potential, and dipole moments. informaticsjournals.co.inias.ac.inresearchgate.netmdpi.com The energies and shapes of frontier molecular orbitals (HOMO and LUMO) are particularly important as they can indicate the sites most likely to participate in chemical reactions, acting as indicators of electron-donating and electron-accepting capabilities, respectively. informaticsjournals.co.inresearchgate.netmdpi.com Analysis of charge distribution and electrostatic potential can reveal polar regions and potential sites for nucleophilic or electrophilic attack. ias.ac.inresearchgate.net While detailed published data specifically on the electronic structure and reactivity predictions for this compound from quantum chemical studies were not extensively found in the available literature, these methods are routinely applied to similar complex organic molecules, including other indole (B1671886) alkaloids, to gain such insights. The electronic structure dictates how a molecule will interact with other species, influencing reaction pathways and rates. researchgate.netmdpi.combbc.co.ukyoutube.com
Conformational Analysis and Energetics
Conformational analysis explores the different spatial arrangements a molecule can adopt due to rotation around single bonds. ucalgary.calumenlearning.comlibretexts.org For a rigid or semi-rigid system like the this compound skeleton, this involves studying the relative stabilities and energy barriers between various conformers. Quantum chemical calculations can determine the optimized geometries and energies of different conformations, identifying the most stable low-energy conformers and the transition states between them. lumenlearning.comlibretexts.org This provides crucial information about the flexibility and preferred three-dimensional structure of the molecule. Factors such as torsional strain, steric interactions, and intramolecular non-covalent interactions influence conformational preferences and their associated energies. libretexts.org While specific conformational analysis data for this compound were not prominently found in the search results, a study mentioning "QTAIM analysis dataset for non-covalent interactions in this compound" indicates that quantum chemical methods have been applied to investigate the non-covalent interactions within the this compound structure, which are critical for understanding its conformational landscape and stability. uit.no
Molecular Dynamics Simulations of this compound-Biomolecule Complexes
Molecular dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. semanticscholar.orgdntb.gov.uaboku.ac.atnih.gov By simulating the movement of atoms and molecules over time according to the laws of physics, MD can provide insights into the dynamic aspects of molecular interactions, including the behavior of small molecules like this compound when interacting with biomolecules such as proteins or nucleic acids. nih.govnih.gov
Ligand Dynamics within Binding Pockets
When a small molecule like this compound binds to a biomolecule, it typically resides within a specific binding pocket. MD simulations can track the movement and orientation of the ligand within this pocket over time, revealing its flexibility, preferred binding poses, and interactions with surrounding amino acid residues or nucleotides. nih.gov This provides a dynamic picture that complements static docking studies. Analyzing the trajectories from MD simulations can help understand the stability of the complex, identify key interactions responsible for binding affinity, and explore potential alternative binding modes. While specific MD simulations of this compound-biomolecule complexes were not found in the provided search results, MD is a standard technique used to study the interactions of various small molecules, including drug candidates and natural products, with biological targets. nih.govnih.govmdpi.com
In Silico Screening and Molecular Docking for Novel this compound-Related Scaffolds
In silico screening and molecular docking are widely used computational techniques in drug discovery and chemical biology to identify potential lead compounds or predict binding affinities. rsc.orgbioregistry.iomdpi.comnih.govresearchgate.netbiostrand.airesearchgate.net These methods involve searching large databases of chemical compounds to find those that are predicted to bind to a specific biological target (screening) and predicting the optimal binding pose and affinity of a ligand within a receptor's binding site (docking). mdpi.combiostrand.airesearchgate.net
Molecular docking can be used to evaluate how well this compound or molecules incorporating the this compound skeleton might bind to known or predicted binding sites of various biomolecules. mdpi.comresearchgate.net This involves computationally placing the ligand into the binding pocket and scoring the resulting poses based on predicted interaction energies. biostrand.airesearchgate.net In silico screening campaigns can utilize the this compound structure as a query to search for structurally similar compounds or can involve docking libraries of compounds to a target to identify potential binders, where some of the identified hits might be this compound derivatives or compounds featuring the this compound scaffold. nih.govresearchgate.netbiostrand.ai These techniques are valuable for prioritizing compounds for experimental testing, thereby accelerating the discovery process. biostrand.ai While specific examples of in silico screening or molecular docking studies focused on identifying novel this compound-related scaffolds were not extensively detailed in the provided search results, these computational approaches are broadly applicable to explore the potential biological activities of the this compound skeleton and its analogs by predicting their interactions with a wide range of biological targets. rsc.orgbioregistry.iomdpi.comnih.govresearchgate.netbiostrand.airesearchgate.net
Development of Computational Models for Predicting this compound Derivative Behavior
Computational models play an increasingly significant role in predicting the behavior of chemical compounds, including complex natural products like this compound derivatives. These models leverage principles of quantum mechanics, molecular mechanics, and machine learning to simulate molecular properties, interactions, and reactivity. The development and application of such models to the this compound skeleton and its substituted forms contribute to a deeper understanding of their characteristics and potential transformations.
Theoretical investigations involving the this compound skeleton have included studies utilizing methods such as the Quantum Theory of Atoms in Molecules (QTAIM) to analyze non-covalent interactions within the structure uit.no. Such analyses provide insights into the nature of bonding and weak interactions that influence molecular conformation and stability.
Computational studies have also been employed in the context of synthesizing molecules featuring the this compound skeleton. For instance, computational investigations were performed alongside experimental work in the synthesis of Strychnos alkaloids, which incorporate the this compound framework acs.org. While these studies may focus on reaction mechanisms, regioselectivity, or stereoselectivity, the underlying computational models can be adapted or inform models aimed at predicting other types of molecular behavior. Similarly, computational studies have been combined with experiments to evaluate structure-activity relationships in related chemical series, demonstrating the utility of in silico methods in understanding how structural variations influence properties researchgate.net.
The broader field of computational chemistry is actively developing models for predicting various aspects of molecular behavior, including molecular design, property prediction, and chemical reaction outcomes arxiv.org. The application of techniques such as Density Functional Theory (DFT), molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, while not always explicitly detailed for every this compound derivative in available literature snippets, represents the types of approaches that can be applied to predict behaviors ranging from spectroscopic properties to potential interactions with biological targets. The advent of machine learning models, including large language models adapted for chemistry, further expands the possibilities for predicting complex molecular behaviors based on vast datasets of chemical structures and properties arxiv.org.
The development of predictive computational models for this compound derivatives involves several key steps:
Structure Representation: Describing the chemical structure of the this compound core and its substituents in a format suitable for computational analysis.
Selection of Computational Method: Choosing appropriate theoretical methods (e.g., ab initio, DFT, semi-empirical, molecular mechanics) based on the desired accuracy, computational cost, and the specific property or behavior being investigated.
Model Training and Validation (for data-driven models): For QSAR or machine learning models, experimental data on the behavior of known this compound derivatives or related compounds is used to train the model, followed by validation to assess its predictive power.
Simulation and Analysis: Performing computational simulations to calculate properties, explore conformational space, or model interactions. Analysis of the results provides insights into the molecule's behavior.
While specific detailed data tables from predictive modeling studies focused exclusively on a wide range of this compound derivative behaviors were not extensively available in the provided search results, the mentioned computational investigations highlight the application of theoretical methods to this structural class. The ongoing advancements in computational chemistry and artificial intelligence are expected to lead to more sophisticated and accurate models capable of predicting a broader spectrum of behaviors for this compound derivatives, aiding future research and potential applications.
Future Directions and Emerging Research Avenues for Curan Type Chemistry
Novel Synthetic Methodologies for Accessing Underexplored Curan Architectures
The total synthesis of complex natural products serves as a powerful engine for innovation in organic chemistry. scripps.edu The quest to construct intricate molecular architectures, such as those found in this compound alkaloids, often necessitates the invention of new synthetic methods and strategies. scripps.edu While significant progress has been made in the synthesis of some this compound family members, many of the more structurally complex and underexplored architectures remain challenging targets. Future research will likely focus on developing novel synthetic methodologies to access these unique molecular frameworks.
Key areas of development may include:
Radical Cascade Reactions: These reactions offer an efficient means to construct complex carbocyclic and heterocyclic systems in a single step, which is highly desirable for building the core structures of this compound alkaloids. researchgate.net The development of new radical-based strategies could provide rapid access to previously inaccessible skeletons within the this compound family. researchgate.netacs.org
Photoredox Catalysis: This rapidly evolving field of catalysis utilizes light to initiate chemical transformations under mild conditions. acs.org The application of photoredox catalysis could enable novel bond formations and functionalizations on the this compound scaffold, opening up new avenues for structural diversification. acs.org Combining photoredox catalysis with other catalytic modes, such as transition metal catalysis, presents a powerful strategy for developing novel and enantioselective transformations. researchgate.netacs.org
C-H Functionalization: The direct functionalization of carbon-hydrogen bonds represents a highly atom-economical and efficient approach to organic synthesis. Developing new methods for the selective C-H functionalization of this compound precursors could significantly streamline synthetic routes and facilitate the late-stage modification of these complex molecules.
Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction optimization. Applying flow chemistry to the synthesis of this compound alkaloids could enable more efficient and reproducible production of these compounds.
These new synthetic approaches will not only provide access to a wider range of this compound-type structures for biological evaluation but also contribute to the broader field of organic synthesis by pushing the boundaries of what is possible in molecular construction. scripps.edu
Advanced Spectroscopic and Imaging Techniques for Real-Time this compound Interaction Monitoring
Understanding how this compound-derived compounds interact with their biological targets is crucial for elucidating their mechanisms of action and for the development of new therapeutic agents. Future research will increasingly rely on advanced spectroscopic and imaging techniques to monitor these interactions in real-time and with high spatial and temporal resolution.
Emerging techniques that hold promise for studying this compound interactions include:
Vibrational Spectroscopy: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy provide detailed chemical information about molecular structures and their environments. spectroscopyonline.comnih.gov In-line monitoring using these methods can track changes in a biological system upon introduction of a this compound-derived compound, offering insights into binding events and conformational changes. mdpi.com
Hyperspectral and Multispectral Imaging: These techniques combine the principles of spectroscopy and imaging to create detailed chemical maps of a sample. pro-lite.co.uk Hyperspectral imaging, which acquires a full spectrum at each pixel, can be particularly powerful for visualizing the distribution of this compound compounds within cells and tissues and for identifying their interaction partners. pro-lite.co.uk Advances in this area could enable the real-time visualization of drug-target engagement in living systems. pro-lite.co.uk
Quantum Cascade Lasers (QCLs): The use of QCLs as a light source in infrared spectroscopy offers significant advantages in terms of brightness and speed, enabling high-throughput analysis and the study of dynamic processes. spectroscopyonline.com This technology could be applied to rapidly screen for this compound-target interactions and to monitor their kinetics. spectroscopyonline.com
Advanced Fluorescence Microscopy: Techniques such as Förster resonance energy transfer (FRET) and fluorescence lifetime imaging microscopy (FLIM) can be used to probe molecular interactions with high sensitivity. By labeling this compound derivatives and their potential targets with fluorescent probes, researchers can directly visualize and quantify their binding in real-time within a cellular context.
The application of these cutting-edge techniques will provide unprecedented insights into the molecular-level interactions of this compound alkaloids, paving the way for a more rational design of new and more effective therapeutic agents.
Mechanistic Insights into Broader Biological Roles of this compound-Derived Natural Products (In Vitro and Preclinical Focus)
While the neurotoxic properties of some this compound alkaloids are well-documented, the broader biological roles of this diverse family of natural products remain largely unexplored. Future research will focus on elucidating the mechanisms of action of a wider range of this compound derivatives, with a particular emphasis on their potential therapeutic applications. This will involve a combination of in vitro and preclinical studies to identify new biological targets and to understand the structure-activity relationships that govern their effects.
Key research areas will include:
Anticancer Activity: Many plant-derived natural products have shown promise as anticancer agents. nih.govmdpi.com Preliminary studies on compounds like curcumin, which shares some structural motifs with certain classes of alkaloids, have demonstrated a wide range of anticancer effects, including the induction of apoptosis and the inhibition of cell proliferation. nih.govbilpub.com Future investigations will explore the potential of this compound-derived compounds to modulate key signaling pathways involved in cancer, such as the PI3K/Akt/mTOR pathway. mdpi.com
Immunomodulatory Effects: Natural products are increasingly being investigated for their ability to modulate the immune system. mdpi.com Research will explore the potential of this compound derivatives to influence immune cell function and to be used as adjuvants in cancer immunotherapy. mdpi.com
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a variety of this compound analogues, researchers can identify the key structural features responsible for their biological activity. nih.gov This information is crucial for optimizing the potency and selectivity of these compounds while minimizing their toxicity.
These investigations will not only expand our understanding of the biological properties of this compound alkaloids but also provide a foundation for the development of new drugs for a variety of diseases.
Applications of Machine Learning and AI in this compound-Related Drug Discovery (Pre-design Phase)
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the drug discovery process. tandfonline.comaipublications.com These powerful computational tools can be applied in the pre-design phase to accelerate the identification and optimization of new drug candidates based on the this compound scaffold.
Key applications of ML and AI in this area include:
Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel this compound derivatives before they are synthesized. tandfonline.comaipublications.com This can help to prioritize the most promising candidates for further investigation and to reduce the time and cost of drug development.
Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR models use ML to establish a mathematical relationship between the chemical structure of a compound and its biological activity. aipublications.com These models can be used to guide the design of new this compound analogues with improved potency and selectivity.
De Novo Drug Design: Deep learning models can be used to generate entirely new molecular structures with desired properties. nih.govmdpi.com This approach could be used to design novel this compound-like compounds with optimized therapeutic profiles.
Target Identification and Validation: AI can be used to analyze large biological datasets to identify potential new targets for this compound-derived compounds. nih.gov This can help to expand the range of diseases that could be treated with these natural products.
The application of ML and AI has the potential to significantly accelerate the discovery and development of new drugs based on the this compound scaffold, leading to the faster identification of novel therapeutic agents. nih.gov
Sustainable Production and Isolation Methods for this compound-Type Compounds
As the demand for natural products in the pharmaceutical and other industries grows, there is an increasing need for sustainable methods for their production and isolation. ffhdj.comnih.gov Traditional methods often rely on the use of large quantities of organic solvents and energy, which can have a negative impact on the environment. nih.gov Future research will focus on developing greener and more efficient approaches for obtaining this compound-type compounds.
Key areas of innovation include:
Green Extraction Techniques: A variety of environmentally friendly extraction methods are being developed, including:
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, which can significantly reduce extraction time and solvent consumption. u-bordeaux.frunirioja.esmdpi.com
Ultrasound-Assisted Extraction (UAE): The use of ultrasound waves can enhance the extraction process by disrupting cell walls and increasing mass transfer. u-bordeaux.frunirioja.es
Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, such as carbon dioxide, as the extraction solvent. mdpi.com SFE is a highly selective and environmentally friendly technique that can be used to obtain high-purity extracts. mdpi.com
Biocatalysis and Biosynthesis: The use of enzymes or whole microorganisms to produce this compound alkaloids offers a potentially more sustainable alternative to chemical synthesis. This approach can be used to produce specific stereoisomers of these complex molecules and can be carried out under mild reaction conditions.
Plant Cell and Tissue Culture: Growing plant cells or tissues in bioreactors can provide a continuous and controlled source of this compound compounds, reducing the need to harvest wild plants.
By embracing these sustainable technologies, researchers can ensure a reliable and environmentally responsible supply of this compound-type compounds for future research and development.
Q & A
How can researchers formulate a focused and testable research question for investigating Curan's biochemical properties?
Basic Research Question A well-structured research question should adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For this compound, narrow the scope by specifying variables (e.g., "How does pH affect this compound's stability in aqueous solutions?"). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define measurable parameters. Avoid vague terms like "study" or "analyze"; instead, operationalize objectives (e.g., "quantify oxidative degradation kinetics") .
What experimental design strategies are optimal for studying this compound's synthesis pathways?
Basic Experimental Design
Adopt a systematic factorial design to isolate variables (e.g., temperature, catalysts). Include control groups (e.g., reaction without catalysts) and replicate trials to ensure reproducibility . Document protocols rigorously, including reagent purity and instrumentation parameters (e.g., HPLC conditions), to align with reproducibility standards in analytical chemistry .
How should researchers address contradictions in this compound's reported pharmacological activity across studies?
Advanced Data Analysis
Conduct a meta-analysis to evaluate methodological inconsistencies (e.g., dosage variations, assay types). Use statistical tools like Bland-Altman plots to assess agreement between datasets . If discrepancies persist, design follow-up experiments with standardized protocols (e.g., uniform cell lines or animal models) to isolate confounding factors .
What methodologies are recommended for validating this compound's structural identity and purity?
Advanced Analytical Techniques
Combine spectroscopic methods (NMR, IR) with chromatographic separation (HPLC-MS) for structural confirmation . For purity, employ quantitative NMR (qNMR) or mass balance analysis , ensuring results meet ICH guidelines (e.g., ≥95% purity) . Cross-validate findings against synthetic intermediates to trace impurities .
How can researchers optimize literature reviews to identify gaps in this compound-related studies?
Basic Literature Review
Use Boolean search strategies in databases (PubMed, SciFinder) with keywords like "this compound AND (synthesis OR metabolism)". Systematically categorize findings using tools like PRISMA flow diagrams to highlight understudied areas (e.g., this compound's enantiomer-specific effects) . Prioritize peer-reviewed journals over preprints to ensure data reliability .
What strategies mitigate bias when collecting primary data on this compound's toxicological profile?
Advanced Data Collection
Implement double-blind protocols in in vivo studies to reduce observer bias. For in vitro assays, use randomized plate layouts and automated readouts . Validate findings with orthogonal assays (e.g., combine MTT assays with flow cytometry for cytotoxicity) .
How should researchers design questionnaires to gather ethnopharmacological data on this compound's traditional uses?
Methodological Guidance
Structure questionnaires using Likert scales and open-ended questions to balance quantitative and qualitative data . Pre-test instruments with a pilot cohort to refine clarity and avoid leading questions . Ensure ethical compliance by anonymizing responses and obtaining informed consent .
What computational tools are effective for modeling this compound's receptor-binding interactions?
Advanced Computational Analysis
Use molecular docking software (AutoDock Vina, Schrödinger) paired with MD simulations (GROMACS) to predict binding affinities . Validate models against experimental IC₅₀ values and crystallographic data. Cross-check with QSAR models to correlate structural motifs with activity .
How can researchers ensure ethical compliance in clinical trials involving this compound derivatives?
Ethical Framework
Adhere to Helsinki Declaration principles: obtain ethics committee approval, disclose risks/benefits, and register trials in public databases (ClinicalTrials.gov ) . For vulnerable populations, include independent advocates during consent processes .
What statistical approaches resolve low reproducibility in this compound's in vitro assay results?
Advanced Statistical Methods
Apply Bayesian hierarchical models to account for lab-to-lab variability. Use power analysis pre-experiment to determine adequate sample sizes . Publicly share raw data and code via repositories like Zenodo to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
